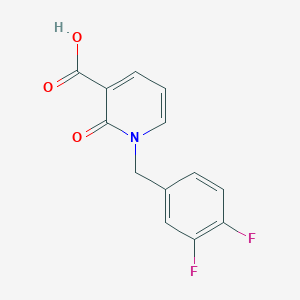

1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Vue d'ensemble

Description

The compound “1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is likely an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom and two carbonyl groups. The 3,4-difluorobenzyl group is attached to the nitrogen atom of the pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring with a carbonyl group at the 2-position, a carboxylic acid group at the 3-position, and a 3,4-difluorobenzyl group attached to the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms might increase its lipophilicity, and the presence of a carboxylic acid group might make it capable of forming hydrogen bonds .Applications De Recherche Scientifique

-

Fluorophores in Biology and Materials Science

- Fluorescence-based materials and associated techniques have been highlighted over the last century throughout various basic research fields and industries. Organic molecule-based fluorophores, in particular, have ushered in a new era in biology and materials science .

- Hundreds of organic fluorophores have been developed, and many studies have introduced new rationales for the fluorophore design and the analysis of the relationship between its structure and photophysical properties both in the solution- and solid-state .

- The results of these studies have provided a systematic outline of the physicochemical properties of single-benzene-based fluorophores (SBBFs) and representative examples of their applications, which will provide useful context for the development of new SBBF derivatives in fluorophore-related materials science fields .

-

Fluorescent Proteins in Biological Research

- Since the discovery of fluorescent proteins (FPs), their rich fluorescence spectra and photochemical properties have promoted widespread biological research applications .

- FPs can be classified into green fluorescent protein (GFP) and its derivates, red fluorescent protein (RFP) and its derivates, and near-infrared FPs .

- With the continuous development of FPs, antibodies targeting FPs have emerged. The nanobody is a new type of antibody entirely composed of the variable domain of a heavy-chain antibody .

- This review provides an overview of various FPs, the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO3/c14-10-4-3-8(6-11(10)15)7-16-5-1-2-9(12(16)17)13(18)19/h1-6H,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQJYSYNXKUWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699694 | |

| Record name | 1-[(3,4-Difluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

CAS RN |

1001413-01-9 | |

| Record name | 1-[(3,4-Difluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

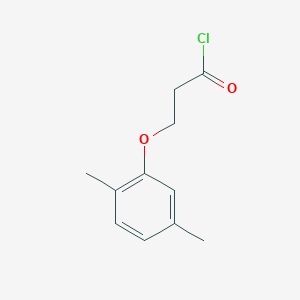

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Hydroxy-propylamino)-methyl]-8-methyl-1H-quinolin-2-one oxalate](/img/structure/B1395697.png)

![2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B1395699.png)